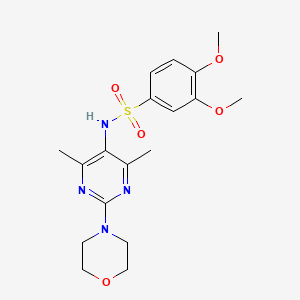

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.

Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activity

Compounds with structural similarities to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide have been evaluated for their antimicrobial properties. For instance, novel benzenesulfonamides incorporating triazine motifs showed promising antioxidant and enzyme inhibitory profiles, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's due to their acetylcholinesterase and butyrylcholinesterase inhibitory activities Nabih Lolak, M. Boğa, Muhammed Tuneğ, Gulcin Karakoc, Suleyman Akocak, C. Supuran, 2020.

Anticancer Activity

Research on sulfonamide derivatives, including those structurally related to the compound , has demonstrated significant anticancer activities. One study on a novel synthetic sulfonamide agent, KCN1, revealed its potential as an anti-pancreatic cancer agent, showing in vitro and in vivo efficacy against pancreatic cancer cell lines and xenografts Wei Wang, Lin Ao, E. Rayburn, Hongxia Xu, Xiangrong Zhang, Xu Zhang, S. Nag, Xuming Wu, Ming-Hai Wang, Hui Wang, Erwin G. Van Meir, Ruiwen Zhang, 2012.

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory effects of sulfonamide derivatives have been extensively studied, with applications in designing therapeutic agents for conditions like Alzheimer's disease. A synthesis study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides explored their acetylcholinesterase inhibitory activity, highlighting their potential in Alzheimer's disease treatment M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.

Biochemical Studies and Drug Design

Research involving sulfonamide derivatives extends into biochemical studies and drug design, focusing on understanding the molecular interactions and structural properties that contribute to their biological activities. For example, the study on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide explored its hydrogen-bond effects, spectroscopic, and molecular structure, providing insights into its potential bioactivity A. Mansour, N. T. A. Ghani, 2013.

Molecular Dynamics and Quantum Chemical Studies

The corrosion inhibition efficiencies of piperidine derivatives on iron were predicted using quantum chemical calculations and molecular dynamic simulations, demonstrating the broader applications of sulfonamide derivatives in materials science S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016.

Propiedades

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-12-17(13(2)20-18(19-12)22-7-9-27-10-8-22)21-28(23,24)14-5-6-15(25-3)16(11-14)26-4/h5-6,11,21H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNQFDQRQKROSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2579633.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2579636.png)

![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)

![N'-[2-(1H-indol-3-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2579640.png)

![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)

![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)